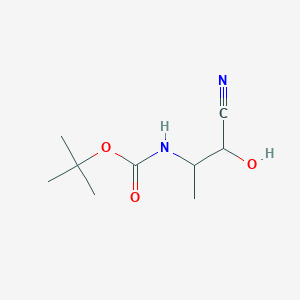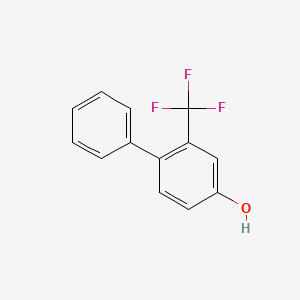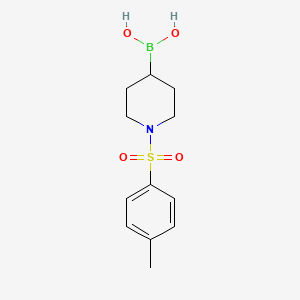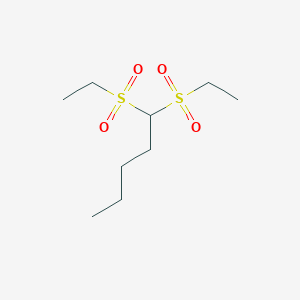![molecular formula C9H7ClN2O2 B13992796 methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylate](/img/structure/B13992796.png)
methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyridine ring, with a chlorine atom at the 5-position and a methyl ester group at the 7-position. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSubsequent steps involve the formation of the pyrrole ring and the esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups at the 5-position .
Aplicaciones Científicas De Investigación
Methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Uniqueness
Methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylate is unique due to its specific substitution pattern and the position of the ester group. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C9H7ClN2O2 |
|---|---|
Peso molecular |
210.62 g/mol |
Nombre IUPAC |
methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-7-5(2-3-11-7)4-6(10)12-8/h2-4,11H,1H3 |
Clave InChI |
ADMOUWBOQGDEIU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C(=CC(=N1)Cl)C=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Methoxy-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13992718.png)

![4-[(2-hydroxybenzoyl)amino]butanoic Acid](/img/structure/B13992732.png)
![N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine](/img/structure/B13992733.png)


![2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid](/img/structure/B13992742.png)
![1-[4-(Bromomethyl)-2-thiazolyl]piperidine](/img/structure/B13992744.png)




![(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methanol](/img/structure/B13992782.png)

